ethyl 6'-amino-5-bromo-5'-cyano-2'-ethyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate
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Overview
Description
Ethyl 6’-amino-5-bromo-5’-cyano-2’-ethyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro linkage between an indole and a pyran ring, with various functional groups attached, including amino, bromo, cyano, and carboxylate groups.
Preparation Methods
The synthesis of ethyl 6’-amino-5-bromo-5’-cyano-2’-ethyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Spiro Linkage Formation: The spiro linkage is formed by reacting the indole derivative with a suitable pyran precursor under specific conditions.
Functional Group Introduction:
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Ethyl 6’-amino-5-bromo-5’-cyano-2’-ethyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as cyano or carbonyl groups.
Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents like sodium azide or potassium thiocyanate.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Ethyl 6’-amino-5-bromo-5’-cyano-2’-ethyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying spiro compound reactivity.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development for treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 6’-amino-5-bromo-5’-cyano-2’-ethyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the amino and cyano groups may interact with active sites of enzymes, inhibiting their function, while the bromo group may facilitate binding through halogen bonding.
Comparison with Similar Compounds
Ethyl 6’-amino-5-bromo-5’-cyano-2’-ethyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate can be compared with other spiro compounds, such as:
Spiro[indole-3,4’-pyridine]: Similar structure but with a pyridine ring instead of a pyran ring.
Spiro[indoline-3,4’-pyran]: Similar structure but with an indoline ring instead of an indole ring.
Spiro[indole-3,4’-oxazine]: Similar structure but with an oxazine ring instead of a pyran ring.
The uniqueness of ethyl 6’-amino-5-bromo-5’-cyano-2’-ethyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate lies in its specific combination of functional groups and the spiro linkage, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 6'-amino-5-bromo-5'-cyano-2'-ethyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O4/c1-3-13-14(16(23)25-4-2)18(11(8-20)15(21)26-13)10-7-9(19)5-6-12(10)22-17(18)24/h5-7H,3-4,21H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEONCMXCSHXMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2(C3=C(C=CC(=C3)Br)NC2=O)C(=C(O1)N)C#N)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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